3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone
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Description
3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone, also known as CFPB, is a compound that has been used in a variety of scientific research applications. CFPB is an organic molecule composed of a benzene ring with a chlorine atom, a fluorine atom, and a pyrrolidinomethyl group attached to the ring. CFPB has been used in a variety of research applications due to its unique properties.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
A study by Al-Ghorbani et al. (2016) demonstrated that benzophenone derivatives, specifically those with fluoro and chloro groups, show significant antiproliferative activity against Dalton's lymphoma ascites cells. This suggests potential applications in cancer research and treatment, particularly in activating caspase-activated DNase for DNA fragmentation, a key aspect of apoptosis in cancer cells (Al‐Ghorbani et al., 2016).
Environmental Impact Studies
Research by Guo et al. (2016) focused on the environmental impact of benzophenone-3, a similar compound, assessing its degradation in aqueous solutions. This study is relevant for understanding the ecological implications of benzophenones, particularly in aquatic ecosystems (Guo et al., 2016).
Drug Development for Alzheimer's Disease
Belluti et al. (2014) investigated fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. This study highlights the potential of benzophenone derivatives in developing treatments for neurodegenerative diseases (Belluti et al., 2014).
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-11-15(7-8-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWICYLVUOOTCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642754 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-59-5 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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